molecular formula C16H18N2O4S B5868042 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B5868042
M. Wt: 334.4 g/mol
InChI Key: MJLSSRZCYDILMV-UHFFFAOYSA-N
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Description

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a methoxy group, and a phenyl group attached to a glycinamide backbone

Properties

IUPAC Name

2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-8-9-14(22-2)15(10-12)23(20,21)18(11-16(17)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLSSRZCYDILMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylbenzenesulfonyl chloride, is prepared by reacting 2-methoxy-5-methylbenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with phenylglycinamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(2-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
  • N~2~-[(2-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
  • N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide

Uniqueness

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

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